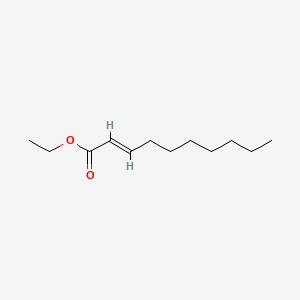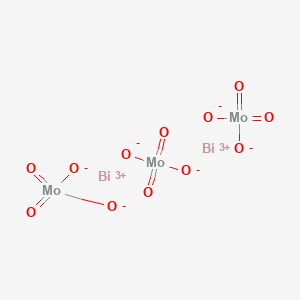
Bismuth molybdenum oxide
説明
Bismuth molybdenum oxide is a compound composed of bismuth, molybdenum, and oxygen. It is known for its unique properties and applications in various fields, particularly in catalysis and environmental remediation. The compound exists in several phases, including α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6, each with distinct structural and catalytic properties .
準備方法
Bismuth molybdenum oxide can be synthesized through various methods, including:
Hydrothermal Synthesis: This method involves reacting bismuth and molybdenum precursors in an aqueous solution under high temperature and pressure.
Sol-Gel Method: This technique involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Solid-State Reaction: This method involves mixing solid bismuth and molybdenum compounds and heating them to high temperatures to induce a reaction.
Continuous Flow Method: This sustainable approach uses a custom-designed reactor to synthesize this compound nanoparticles.
化学反応の分析
Bismuth molybdenum oxide undergoes various chemical reactions, including:
Reduction: This compound can be reduced under specific conditions to form lower oxidation state compounds.
Common reagents used in these reactions include oxygen for oxidation processes and reducing agents like hydrogen for reduction reactions. The major products formed from these reactions depend on the specific reaction conditions and the phase of this compound used .
科学的研究の応用
Bismuth molybdenum oxide has a wide range of scientific research applications, including:
Photocatalysis: This compound nanoparticles are used in photocatalytic degradation of industrial dyes, such as crystal violet and methyl orange, under visible light.
Electrocatalysis: The compound is employed in electrocatalytic applications, including the electrochemical detection of ascorbic acid and other analytes.
Environmental Remediation: This compound is used in the degradation of organic pollutants in water, contributing to environmental cleanup efforts.
作用機序
The mechanism of action of bismuth molybdenum oxide in catalytic processes involves the activation of oxygen molecules on its surface, which then react with the substrate (e.g., hydrocarbons) to form the desired products. The compound’s unique structure allows for efficient electron transfer and interaction with reactants, enhancing its catalytic activity . In photocatalysis, this compound absorbs visible light, generating electron-hole pairs that participate in redox reactions to degrade pollutants .
類似化合物との比較
Bismuth molybdenum oxide is compared with other similar compounds, such as:
Bismuth Tungsten Oxide: Both compounds are used in catalysis, but this compound exhibits higher selectivity and activity for certain reactions.
Bismuth Vanadium Oxide: This compound is also used in photocatalysis, but this compound has a broader range of applications due to its unique structural properties.
Bismuth Iron Oxide: While both compounds are used in environmental remediation, this compound shows better performance in the degradation of specific pollutants.
特性
IUPAC Name |
dibismuth;dioxido(dioxo)molybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3Mo.12O/q2*+3;;;;;;;;;;6*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRELPQDWMXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Bi+3].[Bi+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Mo3O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893942 | |
| Record name | Bismuth molybdate(VI) (Bi2Mo3O12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | Bismuth molybdenum oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20354 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11104-44-2, 13595-85-2 | |
| Record name | Bismuth molybdenum oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth molybdate(VI) (Bi2Mo3O12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth molybdenum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


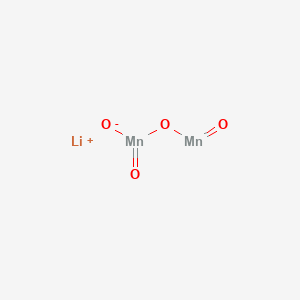

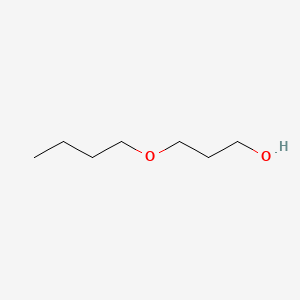

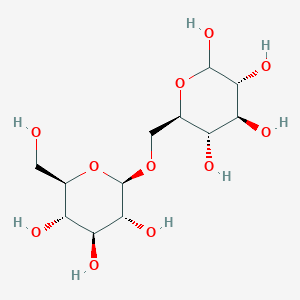
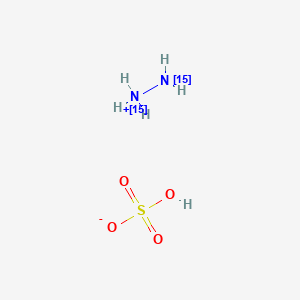
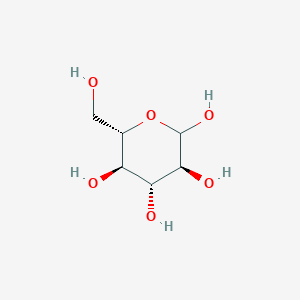
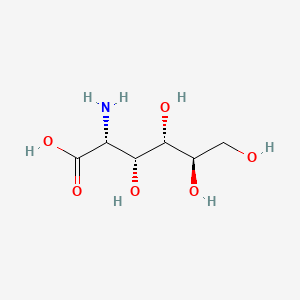
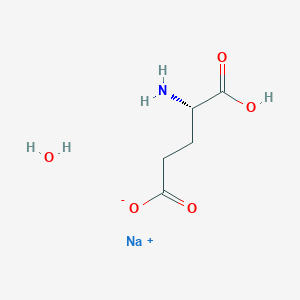
![1-[2-(dimethylamino)ethyl]tetrazole-5-thiol](/img/structure/B7802112.png)
![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)


